1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride
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Overview
Description
1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorinated aromatic ring and an amine group, which can contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-(propan-2-yloxy)benzaldehyde. This can be achieved through the reaction of 3-fluoro-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Intermediate: The aldehyde group of 3-fluoro-4-(propan-2-yloxy)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to the amine via a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow processes, the use of more efficient catalysts, and the optimization of reaction conditions to minimize by-products and purification steps.
Chemical Reactions Analysis
Types of Reactions
1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under strong oxidative conditions.
Reduction: The aromatic ring can be hydrogenated to reduce the fluorinated phenyl ring to a cyclohexyl ring.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reducing the aromatic ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its potential interaction with neurotransmitter systems.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated aromatic amines on biological systems, including their metabolism and toxicity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride is likely related to its interaction with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The amine group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-chloro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride
- 1-[3-bromo-4-(propan-2-yloxy)phenyl]methanamine hydrochloride
- 1-[3-fluoro-4-(methoxy)phenyl]methanamine hydrochloride
Uniqueness
1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound, making it more resistant to enzymatic degradation. Additionally, the isopropoxy group can provide steric hindrance, potentially increasing the compound’s selectivity for specific biological targets.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Properties
CAS No. |
2758000-13-2 |
---|---|
Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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